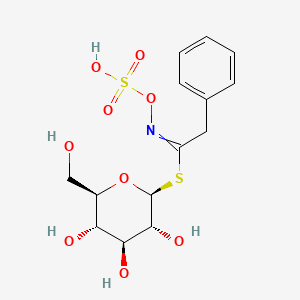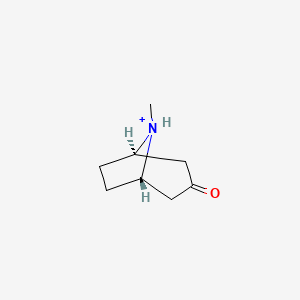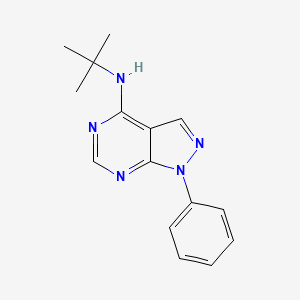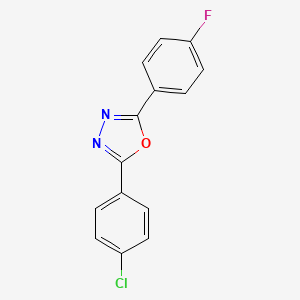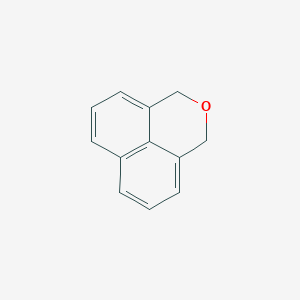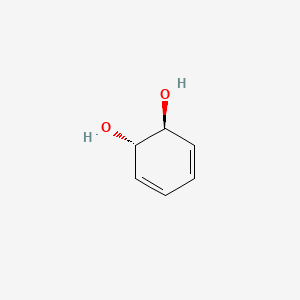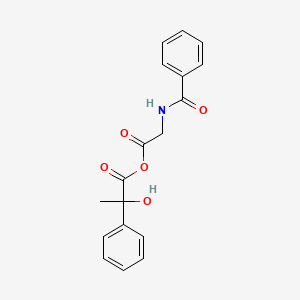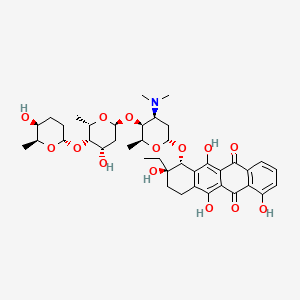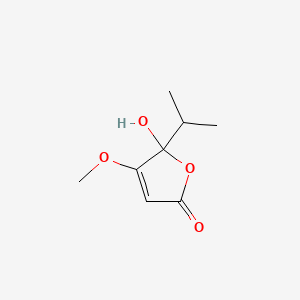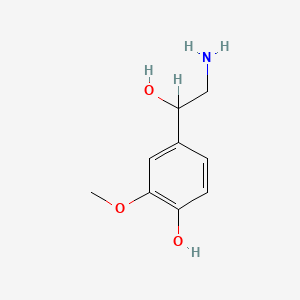
Normetanephrine
Vue d'ensemble
Description
La normetanephrine, également connue sous le nom de normetadrénaline, est un métabolite de la norépinéphrine. Elle est produite par l’action de l’enzyme catéchol-O-méthyltransférase sur la norépinéphrine. Ce composé est excrété dans l’urine et se retrouve dans divers tissus. La this compound sert de marqueur pour les tumeurs sécrétant des catécholamines telles que le phéochromocytome .
Mécanisme D'action
La normetanephrine exerce ses effets principalement par son rôle de métabolite de la norépinéphrine. Elle est impliquée dans la voie de dégradation de la norépinéphrine, où elle est formée par la méthylation de la norépinéphrine par la catéchol-O-méthyltransférase. Ce processus contribue à réguler les niveaux de norépinéphrine dans le corps et à garantir le bon fonctionnement du système nerveux sympathique .
Composés similaires :
Métanéphrine : Un autre métabolite des catécholamines, spécifiquement l’épinéphrine, formé par la même enzyme, la catéchol-O-méthyltransférase.
3-méthoxytyramine : Un métabolite de la dopamine, également formé par la catéchol-O-méthyltransférase.
Comparaison :
This compound vs métanéphrine : Les deux sont des métabolites des catécholamines, mais sont dérivés de composés parents différents (norépinéphrine vs épinéphrine).
This compound vs 3-méthoxytyramine : Alors que la this compound est un métabolite de la norépinéphrine, la 3-méthoxytyramine est un métabolite de la dopamine.
Le rôle unique de la this compound dans le métabolisme de la norépinéphrine et sa signification diagnostique en font un composé précieux dans les milieux cliniques et de recherche.
Analyse Biochimique
Biochemical Properties
Normetanephrine plays a crucial role in biochemical reactions as a metabolite of norepinephrine. It interacts with various enzymes, proteins, and other biomolecules. The primary enzyme involved in its formation is catechol-O-methyl transferase, which methylates norepinephrine to produce this compound. This interaction is essential for the metabolism and clearance of norepinephrine from the body .
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can impact the adrenergic signaling pathway by interacting with adrenergic receptors, leading to changes in cellular responses such as increased heart rate and blood pressure .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can bind to adrenergic receptors, leading to the activation or inhibition of downstream signaling pathways. Additionally, this compound can influence enzyme activity, either by inhibiting or activating specific enzymes involved in norepinephrine metabolism. These interactions result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains relatively stable under controlled conditions, but its degradation can occur over extended periods. Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage regulation in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to the metabolism of norepinephrine. It interacts with enzymes such as catechol-O-methyl transferase and monoamine oxidase, which are responsible for its formation and degradation. These interactions influence metabolic flux and the levels of metabolites in the body, contributing to the overall regulation of norepinephrine metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. These interactions influence the localization and accumulation of this compound within specific tissues, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be targeted to specific compartments or organelles within cells through targeting signals or post-translational modifications. These processes ensure that this compound exerts its effects in the appropriate cellular context, contributing to its overall biochemical activity .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La normetanephrine peut être synthétisée par méthylation de la norépinéphrine à l’aide de la catéchol-O-méthyltransférase. La réaction implique généralement l’utilisation d’un donneur de méthyle tel que la S-adénosylméthionine (SAM) dans des conditions physiologiques .
Méthodes de production industrielle : La production industrielle de this compound implique souvent l’extraction et la purification à partir d’échantillons biologiques, tels que l’urine, à l’aide de techniques comme la chromatographie liquide-spectrométrie de masse en tandem (LC-MS/MS). Cette méthode assure une haute spécificité et une sensibilité élevée dans la détection et la quantification de la this compound .
Analyse Des Réactions Chimiques
Types de réactions : La normetanephrine subit plusieurs types de réactions chimiques, notamment :
Réduction : Les réactions de réduction sont moins fréquentes mais peuvent se produire dans des conditions spécifiques.
Substitution : La this compound peut participer à des réactions de substitution, en particulier impliquant ses groupes hydroxyle et méthoxy.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Substitution : Des réactifs tels que les halogènes et les agents alkylants peuvent être utilisés dans des conditions contrôlées.
Principaux produits :
Acide vanillylmandélique (VMA) : Formé par l’oxydation de la this compound.
4. Applications de la recherche scientifique
La this compound a plusieurs applications en recherche scientifique :
Chimie : Utilisée comme étalon en chimie analytique pour la quantification des catécholamines et de leurs métabolites.
Biologie : Étudiée pour son rôle dans le métabolisme de la norépinéphrine et ses implications dans divers processus physiologiques.
Industrie : Employée dans le développement de tests diagnostiques et de méthodes analytiques pour la recherche clinique.
Applications De Recherche Scientifique
Normetanephrine has several applications in scientific research:
Chemistry: Used as a standard in analytical chemistry for the quantification of catecholamines and their metabolites.
Biology: Studied for its role in the metabolism of norepinephrine and its implications in various physiological processes.
Medicine: Utilized as a biomarker for diagnosing pheochromocytoma and other catecholamine-secreting tumors.
Industry: Employed in the development of diagnostic assays and analytical methods for clinical research.
Comparaison Avec Des Composés Similaires
Metanephrine: Another metabolite of catecholamines, specifically epinephrine, formed by the same enzyme, catechol-O-methyl transferase.
3-Methoxytyramine: A metabolite of dopamine, also formed by catechol-O-methyl transferase.
Comparison:
Normetanephrine vs. Metanephrine: Both are metabolites of catecholamines but are derived from different parent compounds (norepinephrine vs. epinephrine).
This compound vs. 3-Methoxytyramine: While this compound is a metabolite of norepinephrine, 3-methoxytyramine is a metabolite of dopamine.
This compound’s unique role in norepinephrine metabolism and its diagnostic significance make it a valuable compound in both clinical and research settings.
Propriétés
IUPAC Name |
4-(2-amino-1-hydroxyethyl)-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4,8,11-12H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYAYWLBAHXHLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CN)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70861701 | |
| Record name | (+/-)-Normetanephrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Normetanephrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000819 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
97-31-4 | |
| Record name | (±)-Normetanephrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Normetanephrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-Normetanephrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NORMETANEPHRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J45DE6B88 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Normetanephrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000819 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
204 °C | |
| Record name | Normetanephrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000819 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is normetanephrine a useful biomarker for pheochromocytoma and paraganglioma (PPGL)?
A1: this compound is the O-methylated metabolite of norepinephrine, a primary catecholamine produced by PPGLs. [, , ] These tumors often release excessive amounts of norepinephrine, leading to elevated levels of this compound in plasma and urine. This makes this compound a sensitive and specific biomarker for PPGL diagnosis. [, , , ]
Q2: Can other conditions besides PPGLs cause elevated this compound levels?
A2: Yes, certain medications and conditions can lead to false-positive elevations in this compound. Tricyclic antidepressants, phenoxybenzamine, and norepinephrine reuptake blockers are known to interfere with this compound measurements. [, , , ] Other conditions like obstructive sleep apnea (OSA) and congestive heart failure can also increase sympathetic nervous system activity, potentially leading to elevated this compound levels. [, ] Dietary factors like consumption of catecholamine-rich foods can also contribute to falsely elevated levels. []
Q3: How do plasma and urinary this compound levels compare in diagnosing PPGLs?
A3: Both plasma and urinary this compound measurements are valuable for PPGL diagnosis, but plasma measurements are generally preferred due to higher sensitivity and specificity, especially when using liquid chromatography-tandem mass spectrometry (LC-MS/MS). [, , , ] Urinary this compound can be affected by factors like renal function and dietary intake, which may lead to false-positive results. [, ]
Q4: Can this compound levels predict tumor size and location in PPGL patients?
A4: Research suggests a correlation between tumor diameter and combined plasma concentrations or urinary outputs of this compound and metanephrine. [] Additionally, a higher ratio of metanephrine to this compound in plasma can indicate an adrenal tumor location. []
Q5: How do this compound levels help distinguish between different types of hereditary pheochromocytomas?
A5: Different genetic mutations associated with hereditary pheochromocytomas are often linked to specific patterns of catecholamine production. For instance, patients with MEN 2 and NF1 often present with elevated metanephrine (indicating epinephrine production), while those with VHL syndrome typically show primarily elevated this compound (norepinephrine production). [] Notably, SDHB and SDHD mutations are often associated with increased methoxytyramine levels, suggesting dopamine production. [] Analyzing these patterns can guide genetic testing for underlying mutations.
Q6: What analytical methods are commonly used to measure this compound levels?
A6: High-performance liquid chromatography with electrochemical detection (HPLC-ECD) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used for measuring this compound levels in both plasma and urine. [, , , , ] ELISA techniques can also be employed for quantitative analysis of this compound in urine. []
Q7: What are the advantages of using LC-MS/MS for this compound measurement?
A7: LC-MS/MS offers superior sensitivity and specificity compared to other methods, reducing the likelihood of false-positive results due to interfering substances. [, , , ] This is particularly important when dealing with potential medication interferences.
Q8: How can the selectivity of LC-MS/MS be further enhanced for measuring plasma-free metanephrines?
A8: Incorporating multistage fragmentation (MRM3) into the LC-MS/MS workflow has been shown to significantly improve analytical selectivity for plasma-free metanephrine measurement, effectively eliminating interferences from coeluting substances. []
Q9: Can dietary factors interfere with the measurement of this compound?
A9: Yes, consuming foods rich in catecholamines, like bananas, pineapples, and oranges, can lead to falsely elevated levels of this compound in both plasma and urine samples. []
Q10: Are there any preanalytical considerations for accurate this compound measurement?
A10: Yes, several factors can influence this compound levels. It is crucial to draw blood samples from patients in a supine or recumbent position, ideally in a warm environment, and using a cannula instead of direct venipuncture. [, ] Outpatient sampling generally leads to higher this compound levels compared to inpatient settings, potentially increasing false-positive rates. [] These precautions help minimize false-positive results due to stress or other confounding factors.
Q11: How is this compound metabolized in the body?
A11: this compound is primarily metabolized through conjugation with sulfate, forming sulfoconjugated this compound, which is then excreted in urine. [, ] A smaller portion is metabolized via the aldehyde reductase pathway, resulting in the formation of 3-methoxy-4-hydroxyphenylglycol. []
Q12: What is the primary mechanism of action of this compound?
A12: this compound itself doesn't have a direct mechanism of action like its parent compound, norepinephrine. While it can bind to adrenergic receptors, it does so with much lower affinity, making its physiological effects negligible compared to norepinephrine. []
Q13: Does this compound interact with uptake transporters in a similar way to norepinephrine?
A13: While both norepinephrine and this compound can be taken up by cells, their affinities for specific transporters differ. This compound displays a higher affinity for the extraneuronal uptake transporter (Uptake2), while norepinephrine is preferentially taken up by the neuronal transporter (Uptake1). [, ]
Q14: Can drugs affecting norepinephrine uptake influence this compound levels?
A14: Yes, medications like tricyclic antidepressants and serotonin-norepinephrine reuptake inhibitors (SNRIs) can block norepinephrine reuptake transporters, potentially leading to increased this compound levels. [, , , ]
Q15: How do levels of this compound fluctuate throughout the day?
A15: this compound levels, like other catecholamine metabolites, can exhibit diurnal variation, with higher levels typically observed in the morning and lower levels at night, reflecting the body's natural circadian rhythm. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-Methoxy-6-(4-methylphenyl)-3-pyridinyl]-5-(3-pyridinyl)-1,2,4-oxadiazole](/img/structure/B1208890.png)
